N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-13-5-4-12(27(2,22)23)10-16(13)26-18(20)19-17(21)11-3-6-14-15(9-11)25-8-7-24-14/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNZUPKADLLECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxin-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure that includes a benzothiazole core and a benzodioxin moiety, which are known to contribute to various pharmacological properties.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 305.35 g/mol. The presence of the methylsulfonyl group enhances its solubility and reactivity, potentially influencing its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.35 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Properties : The structural features of the compound may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The presence of the methylsulfonyl group is associated with anti-inflammatory activities in related compounds.
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell signaling.
- Cell Cycle Modulation : It could interfere with cell cycle progression in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds. Here are notable findings relevant to this compound:
- Antimicrobial Study : A study demonstrated that similar benzothiazole derivatives exhibited significant antimicrobial activity against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli). The MIC values ranged from 10 to 50 μg/mL .
- Anticancer Activity : Research on benzothiazole compounds indicated that they could induce apoptosis in human cancer cell lines (e.g., MCF7 breast cancer cells) with IC50 values below 20 μM .
- Anti-inflammatory Effects : A study focusing on methylsulfonyl derivatives reported a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro when treated with related compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzodioxin and Thiazole/Thiophene Moieties
Compound A : N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 477553-23-4)
- Structure: Features a tetrahydro-benzothiophene ring (saturated) instead of benzothiazole, with a cyano group at position 3.
- The cyano group may alter solubility and hydrogen-bonding capacity .
Compound B : 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide
- Structure : Combines benzodioxin with oxazole, thiazole, and oxadiazole rings.
- Key Differences: The additional oxadiazole and thiophene groups introduce multiple hydrogen-bond acceptors, which may enhance binding to targets like enzymes or receptors.
Compound C : N-(6-Fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride
- Structure : Substituted with fluorine at position 6 of benzothiazole and an imidazole-propyl chain.
- The imidazole group introduces basicity, which could enhance solubility in acidic environments .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP (Predicted) | Key Features |
|---|---|---|---|---|
| Target Compound | C₁₈H₁₅N₂O₅S₂ | 411.45 | 2.8 | Methylsulfonyl, rigid benzodioxin |
| Compound A | C₁₇H₁₆N₂O₃S | 328.38 | 3.1 | Saturated thiophene, cyano |
| Compound B | C₂₂H₁₅N₅O₅S₂ | 493.50 | 4.2 | Oxadiazole, thiophene |
| Compound C (Hydrochloride) | C₂₀H₁₈ClFN₄O₃S | 464.90 | 1.9 | Fluorine, imidazole |
- Key Trends : Higher molecular weight and LogP values in Compound B suggest reduced aqueous solubility, whereas the hydrochloride salt in Compound C improves solubility .
Q & A
Q. Structure-Activity Relationship (SAR) Study
- Key Modifications:
- Synthesize analogs with varying substituents (e.g., -Cl, -OCH₃, -CF₃) and compare IC₅₀ values.
- Use Hammett plots to correlate σ values with activity trends .
What strategies improve yield in cyclization reactions involving thiazolidinone intermediates?
Advanced Reaction Optimization
Low yields in cyclization steps (e.g., thiazolidinone formation) often result from steric hindrance or poor leaving-group mobility.
- Solutions:
- Replace chloroacetic acid with bromoacetic acid to enhance reactivity .
- Use acetic anhydride as both solvent and dehydrating agent to drive cyclization .
Example: Refluxing in acetic anhydride at 110°C for 2–4 hours increased yields from 45% to 68% in similar systems .
How should researchers address discrepancies in mass spectrometry (MS) data?
Advanced Data Validation
Discrepancies between observed and theoretical [M+H]⁺ peaks may arise from adduct formation or fragmentation.
- Steps:
- Perform high-resolution MS (HRMS) to confirm molecular formulas (e.g., m/z 386.0921 for C₂₀H₁₀N₄O₃S) .
- Use MS/MS to identify fragmentation pathways (e.g., loss of SO₂CH₃ at m/z 96) .
Case Study: A [M+Na]⁺ adduct at m/z 408.1 was initially misassigned as [M+H]⁺ for C₂₂H₁₇N₃O₃S; HRMS corrected this to m/z 403.0854 .
What computational tools are recommended for predicting metabolic stability?
Q. Advanced In Silico Analysis
- Tools:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
